5,10-Bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol
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Overview
Description
Preparation Methods
Gneafricanin F can be prepared through both natural extraction and synthetic routes. The natural extraction method involves isolating the compound from plants using solvent extraction, followed by purification through crystallization and chromatography . In synthetic routes, the regioselective oxidative coupling of 5-tert-butylisorhapontigenin catalyzed by iron(III) chloride hexahydrate in different solvent systems is a key step .
Chemical Reactions Analysis
Gneafricanin F undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron(III) chloride hexahydrate for oxidative coupling . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenolic and methoxy groups present in the compound .
Scientific Research Applications
Gneafricanin F has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying oxidative coupling reactions . In biology and medicine, it is explored for its potential therapeutic properties, including its effects on various molecular targets and pathways . Additionally, it has applications in the industry for the development of new materials and compounds .
Mechanism of Action
The mechanism of action of Gneafricanin F involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of oxidative stress pathways and interactions with phenolic and methoxy groups .
Comparison with Similar Compounds
Gneafricanin F is unique compared to other similar compounds due to its specific molecular structure and the presence of multiple phenolic and methoxy groups. Similar compounds include other terpenoids and phenolic compounds found in plants, such as resveratrol and curcumin . These compounds share some chemical properties but differ in their specific molecular structures and biological activities.
Properties
Molecular Formula |
C30H26O8 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
5,10-bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol |
InChI |
InChI=1S/C30H26O8/c1-37-23-7-13(3-5-19(23)33)25-27-17(9-15(31)11-21(27)35)30-26(14-4-6-20(34)24(8-14)38-2)28-18(29(25)30)10-16(32)12-22(28)36/h3-12,25-26,29-36H,1-2H3 |
InChI Key |
OKIMTRPPSUDYOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC(=C(C=C5)O)OC)C6=C2C(=CC(=C6)O)O)O |
Origin of Product |
United States |
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